Thiocyanic acid, 2-amino-1-naphthalenyl ester
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Overview
Description
Thiocyanic acid, 2-amino-1-naphthalenyl ester is a chemical compound with the molecular formula C₁₁H₈N₂S and a molecular weight of 200.264 g/mol . This compound is known for its unique structure, which includes a thiocyanate group attached to a naphthalene ring with an amino group at the second position. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-amino-1-naphthalenyl ester typically involves the reaction of 2-amino-1-naphthol with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-amino-1-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from the reactions of this compound include substituted naphthalenes, amines, and various oxidized derivatives. These products are of interest in various fields of research and industry .
Scientific Research Applications
Thiocyanic acid, 2-amino-1-naphthalenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-amino-1-naphthalenyl ester involves its interaction with various molecular targets and pathways. The thiocyanate group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiocyanic acid, 2-amino-1-naphthalenyl ester include other thiocyanate esters and naphthalene derivatives. Examples include:
- Thiocyanic acid, 1-naphthalenyl ester
- Thiocyanic acid, 2-naphthalenyl ester
- 2-Amino-1-naphthalenol
Uniqueness
This compound is unique due to the presence of both an amino group and a thiocyanate group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2476-69-9 |
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Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2-aminonaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H8N2S/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-6H,13H2 |
InChI Key |
XMPBYXODMLJBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC#N)N |
Origin of Product |
United States |
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